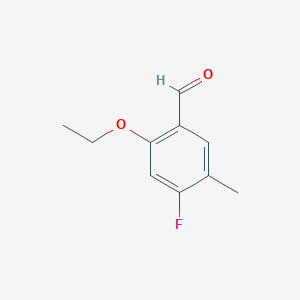

2-Ethoxy-4-fluoro-5-methylbenzaldehyde

Description

BenchChem offers high-quality 2-Ethoxy-4-fluoro-5-methylbenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethoxy-4-fluoro-5-methylbenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H11FO2 |

|---|---|

Molecular Weight |

182.19 g/mol |

IUPAC Name |

2-ethoxy-4-fluoro-5-methylbenzaldehyde |

InChI |

InChI=1S/C10H11FO2/c1-3-13-10-5-9(11)7(2)4-8(10)6-12/h4-6H,3H2,1-2H3 |

InChI Key |

YFILDDDDNBTYNV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)F)C)C=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Safe Handling of 2-Ethoxy-4-fluoro-5-methylbenzaldehyde

A Synthesized Safety and Handling Profile for Research & Development

Abstract: This document provides a comprehensive technical guide to the safety, handling, and toxicological profile of 2-Ethoxy-4-fluoro-5-methylbenzaldehyde. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide has been expertly synthesized by leveraging data from structurally analogous aromatic aldehydes. The causality behind each recommendation is explained, grounding the protocols in established principles of chemical reactivity and toxicology. This guide is intended for researchers, scientists, and drug development professionals who may synthesize or utilize this compound in their work.

Foundational Analysis: Understanding the Hazard Profile

The hazard profile of 2-Ethoxy-4-fluoro-5-methylbenzaldehyde is determined by the interplay of its constituent functional groups: the benzaldehyde core, an ethoxy group, a fluorine atom, and a methyl group.

-

Benzaldehyde Core: The aldehyde functional group is the primary site of reactivity and a key determinant of the toxicological profile. Aldehydes are known irritants to the skin, eyes, and respiratory tract.

-

Electron-Donating Groups (Ethoxy and Methyl): The ethoxy and methyl groups are electron-donating.[1] This property increases electron density on the carbonyl carbon of the aldehyde, which can modulate its reactivity.[1]

-

Fluorine Atom: The presence of a fluorine atom can significantly alter the electronic properties and metabolic stability of the molecule, a common strategy in medicinal chemistry. Its impact on toxicity is considered based on data from similar fluorinated aromatics.

This guide synthesizes data from several related compounds, including 3-Fluoro-4-methylbenzaldehyde, 2-Fluoro-4-methylbenzaldehyde, and 2-Ethoxybenzaldehyde, to construct a reliable safety profile.[2][3][4]

GHS Classification: A Synthesized Perspective

Based on the consistent classifications of structurally similar benzaldehydes, 2-Ethoxy-4-fluoro-5-methylbenzaldehyde is anticipated to be classified under the Globally Harmonized System (GHS) as follows.

| Hazard Class | Hazard Category | Rationale and Supporting Evidence |

| Skin Corrosion/Irritation | Category 2 | Aromatic aldehydes are known skin irritants. SDS for numerous analogs, including 3-Fluoro-4-methylbenzaldehyde and 2-Ethoxybenzaldehyde, list this classification.[2][4] |

| Serious Eye Damage/Eye Irritation | Category 2 / 2A | Direct contact with aldehyde-containing compounds can cause serious eye irritation. This is a consistent warning across all reviewed analogous compounds.[2][3][4][5][6][7][8] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory System) | Inhalation of vapors or mists may cause respiratory irritation, a common property of volatile aldehydes.[2][5][6][9] |

| Flammable Liquids | Category 4 (Combustible) | Many benzaldehyde derivatives are combustible liquids with flash points above 60°C but below 93°C.[2][6][8][9] |

Signal Word: Warning

Hazard Statements:

Precautionary Statements:

Caption: Workflow for the safe handling and storage of the compound.

Handling Guidelines:

-

Work under a chemical fume hood to minimize inhalation exposure. [10]* Avoid breathing vapors or mists. [3][5]* Do not get in eyes, on skin, or on clothing. [2][3]* Wash hands and any exposed skin thoroughly after handling. [2][3][5][7] Storage Conditions:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place. [2][3][5][10]* Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents. [4]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are mandatory to ensure user safety.

| Control Parameter | Specification | Justification |

| Engineering Controls | Use in a chemical fume hood. Ensure eyewash stations and safety showers are close to the workstation. [3] | To maintain airborne concentrations below exposure limits and provide immediate emergency response capability. |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. | Protects against splashes and vapors that can cause serious eye irritation. [2][5] |

| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. | Prevents skin contact, which can cause irritation and dermatitis. [2][5] |

| Respiratory Protection | Not required under normal use with adequate ventilation. Use a NIOSH-approved respirator if vapors/mists are generated and ventilation is inadequate. | Protects against respiratory tract irritation from inhaled aerosols. [5] |

| Hygiene Measures | Immediately change contaminated clothing. Wash hands and face after working with the substance. [5] | Prevents accidental ingestion and cross-contamination. |

Stability and Reactivity Profile

-

Reactivity: No hazardous reactions are expected under normal processing. [2][4]* Chemical Stability: The compound is stable under recommended storage conditions. [2]* Conditions to Avoid: Keep away from open flames, hot surfaces, and sources of ignition. [2][10]* Incompatible Materials: Strong oxidizing agents, strong bases, strong reducing agents. [4]* Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides (CO, CO₂) and hydrogen fluoride (HF).

Toxicological Insights

A comprehensive toxicological study on this specific molecule is not available. The following information is extrapolated from data on analogous compounds.

-

Acute Toxicity:

-

Oral: Likely harmful if swallowed. The oral LD50 for benzaldehyde in rats is approximately 1430 mg/kg. [11] * Dermal: No specific data available, but skin irritation is a primary concern.

-

Inhalation: May cause respiratory irritation. [2][5][6]High concentrations of similar compounds can be harmful. [11]* Skin Corrosion/Irritation: Causes skin irritation. [2][4][5]* Serious Eye Damage/Irritation: Causes serious eye irritation. [2][4][5]* Chronic Toxicity (Carcinogenicity, Mutagenicity, Reproductive Toxicity): No data available for this specific compound. Data from read-across analogs suggest that similar compounds are not expected to be genotoxic. [12]

-

Ecological Information

-

Toxicity: Data for analogous compounds, such as some benzaldehydes, indicate they can be harmful to aquatic life, sometimes with long-lasting effects. [5][9]* Persistence and Degradability: No specific data available.

-

Bioaccumulation: No specific data available.

-

Action: Avoid release to the environment. [5][9]Dispose of contents and container to an approved waste disposal plant. [2][3][5][6]

References

- Thermo Fisher Scientific. (2025, October 30). Safety Data Sheet for 3-Fluoro-4-methylbenzaldehyde.

- Fisher Scientific. (2025, December 25). Safety Data Sheet for 2-Fluoro-4-methylbenzaldehyde.

- Merck Millipore. (2024, November 21). Safety Data Sheet.

-

PubChem. (n.d.). 2-Ethoxy-5-fluoro-4-methylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-5-methylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

- Aldrich. (2025, November 7). Safety Data Sheet.

- Fisher Scientific. (2025, December 22). Safety Data Sheet for 2-Ethoxybenzaldehyde.

- FUJIFILM Wako. (2025, May 27). Safety Data Sheet for Benzaldehyde.

- Fisher Scientific. (2025, December 25). Safety Data Sheet for 5-Fluoro-2-methylbenzaldehyde.

- TCI Chemicals. (n.d.). Safety Data Sheet for 5-Fluoro-2-methylbenzaldehyde.

- Sigma-Aldrich. (2024, July 14). Safety Data Sheet.

- ECHEMI. (n.d.). Benzaldehyde, 4-ethoxy-2-Methyl- SDS.

- RIFM. (2024, November 17). RIFM fragrance ingredient safety assessment, 2-ethoxy-4-[(1-methylethoxy)methyl] phenol. Food and Chemical Toxicology.

- Cosmetic Ingredient Review. (2023, May 19). Safety Assessment of Benzaldehyde as Used in Cosmetics.

-

NIST. (n.d.). Benzaldehyde, 4-ethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

- BenchChem. (2025). A Comparative Analysis of the Reactivity of 2-Methylbenzaldehyde and 4-Methylbenzaldehyde.

-

Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 2-methyl-. Retrieved from [Link].

- MDPI. (2019, August 7). Understanding the Lack of Reactivity of 2,4-Dihydroxybenzaldehyde Towards the Biginelli Adduct Using Density Functional Theory Molecular Modeling. Molecules.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. cir-safety.org [cir-safety.org]

- 12. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

A Technical Guide to 2-Ethoxy-4-fluoro-5-methylbenzaldehyde: Synthesis, Characterization, and Research Applications

Abstract

This technical guide provides a comprehensive overview of the novel aromatic aldehyde, 2-ethoxy-4-fluoro-5-methylbenzaldehyde. As of this publication, this compound is not indexed with a dedicated PubChem CID or ChemSpider ID, indicating its status as a novel or less-characterized molecule. This document serves as a proactive resource for researchers in drug discovery and materials science by detailing its structural attributes, predicted physicochemical properties, and a proposed, robust synthetic pathway. Furthermore, we explore its potential reactivity and offer insights into prospective research applications, grounded in the established chemistry of polysubstituted benzaldehydes.

Introduction: The Significance of Substituted Benzaldehydes

Substituted benzaldehydes are a cornerstone of modern organic synthesis and medicinal chemistry. The aldehyde functional group is a versatile precursor for a myriad of chemical transformations, while the substitution pattern on the aromatic ring dictates the molecule's steric and electronic properties. This fine-tuning allows for the development of compounds with specific biological activities or material characteristics. Aromatic aldehydes are known to be reactive and can form adducts with cellular components, which can lead to cytotoxicity but also opens avenues for therapeutic intervention.[1] The strategic placement of ethoxy, fluoro, and methyl groups, as in the case of 2-ethoxy-4-fluoro-5-methylbenzaldehyde, is anticipated to confer unique properties, making it a compound of significant interest.

Compound Identification and Physicochemical Properties

A thorough search of major chemical databases, including PubChem and ChemSpider, did not yield a specific entry for 2-ethoxy-4-fluoro-5-methylbenzaldehyde. This underscores the novelty of the compound and the need for a predictive analysis of its properties based on its constituent functional groups and structurally related molecules.

Structural Analysis

The structure of 2-ethoxy-4-fluoro-5-methylbenzaldehyde incorporates several key functional groups that influence its reactivity and physical properties:

-

Benzaldehyde Core: Provides the fundamental aromatic aldehyde structure.

-

Ethoxy Group (-OCH₂CH₃) at C2: An electron-donating group that can influence the reactivity of the adjacent aldehyde and the aromatic ring.

-

Fluoro Group (-F) at C4: A strongly electronegative, electron-withdrawing group that can significantly alter the electronic properties of the benzene ring.

-

Methyl Group (-CH₃) at C5: A weakly electron-donating group that also adds steric bulk.

Predicted Physicochemical and Spectroscopic Data

The following table summarizes the predicted properties of 2-ethoxy-4-fluoro-5-methylbenzaldehyde, extrapolated from data on similarly substituted benzaldehydes.

| Property | Predicted Value / Characteristics | Rationale and Comparative Compounds |

| Molecular Formula | C₁₀H₁₁FO₂ | Based on structural components. |

| Molecular Weight | 182.19 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Typical for many benzaldehyde derivatives. |

| Boiling Point | > 200 °C | Expected to be higher than simpler benzaldehydes due to increased molecular weight. |

| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, ethyl acetate); sparingly soluble in water. | Polarity is influenced by the aldehyde and ethoxy groups. |

| ¹H NMR | Aldehyde proton (CHO): ~9.8-10.2 ppm (singlet). Aromatic protons: ~6.8-7.5 ppm (multiplets). Ethoxy protons (-OCH₂CH₃): ~4.1 ppm (quartet) and ~1.4 ppm (triplet). Methyl proton (-CH₃): ~2.2-2.4 ppm (singlet). | Aldehyde protons are characteristically downfield.[2] Substituent effects will cause shifts in the aromatic region. |

| ¹³C NMR | Carbonyl carbon (C=O): ~190-195 ppm. Aromatic carbons: ~110-165 ppm. Ethoxy carbons: ~64 ppm (-OCH₂) and ~15 ppm (-CH₃). Methyl carbon: ~15-20 ppm. | The chemical shifts are influenced by the electronic environment created by the substituents. |

| IR Spectroscopy | Strong C=O stretch: ~1690-1710 cm⁻¹. Aldehyde C-H stretches: ~2720 and ~2820 cm⁻¹. Aromatic C=C stretches: ~1500-1600 cm⁻¹. C-F stretch: ~1200-1250 cm⁻¹. | Conjugation to the aromatic ring lowers the C=O frequency.[2] The C-H stretches are characteristic of aldehydes.[3] |

Proposed Synthetic Pathway: A Multi-Step Approach

The synthesis of 2-ethoxy-4-fluoro-5-methylbenzaldehyde can be approached through a logical sequence of reactions, starting from a readily available precursor. A plausible and efficient route is outlined below, which leverages established methodologies for the synthesis of polysubstituted aromatic compounds. One-pot procedures are often favored in the synthesis of benzaldehyde derivatives to improve efficiency.[4][5][6]

Retrosynthetic Analysis and Proposed Route

A viable retrosynthetic strategy involves the formylation of a suitably substituted benzene derivative. The key challenge lies in the controlled introduction of the substituents in the desired orientation. A proposed forward synthesis is detailed below.

Step-by-Step Experimental Protocol

Step 1: Nitration of 4-fluoro-3-methylphenol

-

To a solution of 4-fluoro-3-methylphenol in glacial acetic acid at 0 °C, add a stoichiometric amount of nitric acid dropwise.

-

Stir the reaction mixture at 0-5 °C for 2-3 hours.

-

Pour the reaction mixture into ice water and collect the precipitated product by filtration.

-

Recrystallize the crude product from ethanol to yield 4-fluoro-3-methyl-2-nitrophenol.

Step 2: Ethylation of 4-fluoro-3-methyl-2-nitrophenol

-

To a solution of 4-fluoro-3-methyl-2-nitrophenol in acetone, add potassium carbonate and a slight excess of ethyl iodide.

-

Reflux the mixture for 12-18 hours, monitoring the reaction by TLC.

-

After completion, filter off the potassium carbonate and evaporate the solvent under reduced pressure.

-

Purify the resulting 1-ethoxy-4-fluoro-5-methyl-2-nitrobenzene by column chromatography.

Step 3: Reduction of the Nitro Group

-

Dissolve the 1-ethoxy-4-fluoro-5-methyl-2-nitrobenzene in ethanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) until the uptake of hydrogen ceases.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain 2-ethoxy-4-fluoro-5-methylaniline.

Step 4: Sandmeyer-type Reaction to Introduce the Aldehyde Group

-

Diazotize the 2-ethoxy-4-fluoro-5-methylaniline with sodium nitrite in an acidic medium (e.g., HCl/H₂SO₄) at 0-5 °C.

-

In a separate flask, prepare a solution of formaldoxime (from formaldehyde and hydroxylamine hydrochloride).

-

Add the cold diazonium salt solution to the formaldoxime solution, followed by the addition of a copper(I) salt catalyst.

-

Hydrolyze the intermediate imine by heating with dilute sulfuric acid to yield the final product, 2-ethoxy-4-fluoro-5-methylbenzaldehyde.

-

Purify the product by vacuum distillation or column chromatography.

An alternative to Step 4 could involve a Duff reaction or Vilsmeier-Haack formylation of a suitable precursor, though these methods may have regioselectivity challenges with the given substitution pattern.

Synthetic Workflow Diagram

Caption: Proposed synthetic pathway for 2-ethoxy-4-fluoro-5-methylbenzaldehyde.

Potential Research Applications and Reactivity

The unique combination of functional groups in 2-ethoxy-4-fluoro-5-methylbenzaldehyde suggests several potential areas of application and interesting chemical reactivity.

Medicinal Chemistry and Drug Discovery

-

Enzyme Inhibitors: The aldehyde group can act as a covalent modifier of enzyme active sites. The specific substitution pattern can be tailored to target particular enzymes involved in disease pathways.

-

Antimicrobial Agents: Many substituted benzaldehydes and their derivatives, such as phenylhydrazones, have demonstrated antimicrobial activity.[7] This compound could serve as a scaffold for the development of new antibacterial or antifungal agents.

-

PET Imaging Ligands: The presence of a fluorine atom allows for the potential development of a radiolabeled analog using ¹⁸F for use in Positron Emission Tomography (PET) imaging. The synthesis of 4-[¹⁸F]fluoroguaiacol from a substituted benzaldehyde precursor has been reported, demonstrating the feasibility of this approach.[8]

Materials Science

-

Polymer Synthesis: The aldehyde functionality can participate in condensation reactions to form novel polymers with tailored properties. The fluorine and ethoxy groups would influence the polymer's thermal stability, solubility, and optical properties.

-

Organic Electronics: Polysubstituted aromatic compounds are of interest in the development of organic semiconductors and light-emitting diodes (OLEDs).

Chemical Reactivity

-

Oxidation and Reduction: The aldehyde can be easily oxidized to a carboxylic acid or reduced to an alcohol, providing access to a wider range of derivatives. The Baeyer-Villiger oxidation offers a route to the corresponding phenol.[8]

-

Condensation Reactions: It is expected to undergo typical aldehyde condensation reactions, such as the Wittig, aldol, and Knoevenagel reactions, to form more complex molecular architectures.

-

Cyclization Reactions: The compound can be a valuable starting material in multicomponent reactions to synthesize highly substituted and complex heterocyclic systems.[9]

Conclusion

While 2-ethoxy-4-fluoro-5-methylbenzaldehyde remains a novel compound without established identifiers in major chemical databases, its synthesis is achievable through well-established synthetic methodologies. The strategic combination of its functional groups makes it a promising candidate for further investigation in medicinal chemistry, materials science, and synthetic organic chemistry. This guide provides a foundational framework for researchers interested in exploring the potential of this and other novel polysubstituted benzaldehydes.

References

-

Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. (n.d.). Liberty University. Retrieved February 17, 2026, from [Link]

-

Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019, May 14). Organic Letters. Retrieved February 17, 2026, from [Link]

-

PROTONATION OF THE CARBONYL GROUP: II. THE BASICITIES OF SUBSTITUTED BENZALDEHYDES. (n.d.). Canadian Journal of Chemistry. Retrieved February 17, 2026, from [Link]

-

Overtone spectroscopy of some benzaldehyde derivatives. (n.d.). Indian Academy of Sciences. Retrieved February 17, 2026, from [Link]

-

C7H6O C6H5CHO infrared spectrum of benzaldehyde. (n.d.). Doc Brown's Chemistry. Retrieved February 17, 2026, from [Link]

-

Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019, May 15). ResearchGate. Retrieved February 17, 2026, from [Link]

-

19.14 Spectroscopy of Aldehydes and Ketones. (n.d.). Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. NC State University Libraries. Retrieved February 17, 2026, from [Link]

-

One-step synthesis of polysubstituted benzene derivatives by multi-component cyclization of α-bromoacetate, malononitrile and aromatic aldehydes. (n.d.). Chemical Communications. Royal Society of Chemistry. Retrieved February 17, 2026, from [Link]

-

Synthesis and properties of substituted benzaldehyde phenylhydrazones. (2025, August 10). ResearchGate. Retrieved February 17, 2026, from [Link]

-

Oxidation of substituted 4-fluorobenzaldehydes: application to the no-carrier-added syntheses of 4-[18F]fluoroguaiacol and 4-[18F]fluorocatechol. (n.d.). PubMed. Retrieved February 17, 2026, from [Link]

-

Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (n.d.). Seton Hall University. Retrieved February 17, 2026, from [Link]

-

2-Ethoxy-4-hydroxybenzaldehyde. (n.d.). PubChem. Retrieved February 17, 2026, from [Link]

-

Chemical Adducts of Reactive Flavor Aldehydes Formed in E-Cigarette Liquids Are Cytotoxic and Inhibit Mitochondrial Function in Respiratory Epithelial Cells. (2020, December 15). Nicotine & Tobacco Research. Retrieved February 17, 2026, from [Link]

-

Friedel—Crafts-Type Reaction of Benzaldehyde with Benzene. Diprotonated Benzaldehyde as the Reactive Intermediate. (n.d.). Tokyo University of Science. Retrieved February 17, 2026, from [Link]

-

2-hydroxy-4-methylbenzaldehyde. (n.d.). Wikidata. Retrieved February 17, 2026, from [Link]

-

2-ethoxy-5-methylbenzaldehyde. (n.d.). PubChemLite. Retrieved February 17, 2026, from [Link]

-

Reactions of cyclic peroxides with aldehydes and ketones catalysed by trimethylsilyl trifluoromethanesulphonate. An efficient synthesis of 1,2,4-trioxanes. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Royal Society of Chemistry. Retrieved February 17, 2026, from [Link]

Sources

- 1. Chemical Adducts of Reactive Flavor Aldehydes Formed in E-Cigarette Liquids Are Cytotoxic and Inhibit Mitochondrial Function in Respiratory Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. pure.rug.nl [pure.rug.nl]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Oxidation of substituted 4-fluorobenzaldehydes: application to the no-carrier-added syntheses of 4-[18F]fluoroguaiacol and 4-[18F]fluorocatechol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. One-step synthesis of polysubstituted benzene derivatives by multi-component cyclization of α-bromoacetate, malononitrile and aromatic aldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Using 2-Ethoxy-4-fluoro-5-methylbenzaldehyde as a pharmaceutical intermediate

Executive Summary

This guide details the synthetic utility of 2-Ethoxy-4-fluoro-5-methylbenzaldehyde (EFMB), a highly functionalized aromatic building block.[1] This compound represents a "privileged scaffold" in modern drug discovery, combining three critical structural motifs:

-

Aldehyde Handle (-CHO): A versatile electrophile for reductive amination and heterocycle formation.[1]

-

Fluorine Substituent (-F): Enhances metabolic stability by blocking oxidative metabolism at the para-position relative to the ethoxy group.[1]

-

Ethoxy & Methyl Groups: Modulate lipophilicity (

) and provide steric bulk to optimize binding affinity in hydrophobic pockets (e.g., ATP-binding sites of kinases).[1]

This note provides validated protocols for transforming EFMB into high-value pharmaceutical intermediates, specifically focusing on Reductive Amination (for linker construction) and Condensation (for heterocycle synthesis).[1]

Chemical Profile & Handling

| Property | Specification |

| IUPAC Name | 2-Ethoxy-4-fluoro-5-methylbenzaldehyde |

| Functional Class | Electron-Rich Benzaldehyde |

| Molecular Weight | ~182.19 g/mol |

| Appearance | Pale yellow to off-white solid/oil (low melting point) |

| Solubility | Soluble in DCM, THF, MeOH, EtOAc; Insoluble in Water |

| Stability | Air-sensitive (prone to oxidation to benzoic acid).[1][2] Store under Argon at 2–8°C. |

Handling Precaution: As with most electron-rich aldehydes, EFMB is susceptible to autoxidation.[1] Always verify purity via TLC or ¹H-NMR prior to use. A significant peak shift from ~10.2 ppm (aldehyde) to ~12.0 ppm (carboxylic acid) indicates degradation.

Application I: Reductive Amination (The "Linker" Strategy)

The most common application of EFMB is linking the aromatic core to secondary amines (e.g., piperazines, pyrrolidines) to generate solubility-enhancing tails, a strategy seen in drugs like Sildenafil and various EGFR inhibitors .

Mechanism

The electron-donating ethoxy group at the ortho position increases the electron density of the carbonyl oxygen, potentially reducing electrophilicity. However, the para-fluorine atom exerts an inductive electron-withdrawing effect (-I), maintaining sufficient reactivity for imine formation.

Protocol: Sodium Triacetoxyborohydride (STAB) Method

Why this method? STAB is preferred over Sodium Borohydride (

Reagents:

-

Substrate: 2-Ethoxy-4-fluoro-5-methylbenzaldehyde (1.0 eq)

-

Amine: Piperazine or Morpholine derivative (1.1 eq)[1]

-

Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Reducing Agent: Sodium Triacetoxyborohydride (

) (1.5 eq) -

Catalyst: Acetic Acid (AcOH) (1.0 eq)

Step-by-Step Workflow:

-

Imine Formation: In a dry round-bottom flask under

, dissolve EFMB (1.0 eq) and the Amine (1.1 eq) in anhydrous DCE (0.2 M concentration). -

Activation: Add Acetic Acid (1.0 eq). Stir at Room Temperature (RT) for 30–60 minutes. Note: The acid catalyzes the formation of the iminium ion.

-

Reduction: Cool the mixture to 0°C. Add

(1.5 eq) portion-wise over 10 minutes. -

Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor via LC-MS for the disappearance of the aldehyde (M+1 peak).

-

Quench: Quench with saturated aqueous

. -

Workup: Extract with DCM (3x). Wash combined organics with Brine. Dry over

.[1] -

Purification: Flash column chromatography (Hexane/EtOAc).

Critical Control Point: Do not use Methanol as a solvent with STAB, as it reacts with the reducing agent. If solubility is an issue in DCE, use THF.

Application II: Heterocycle Construction (The "Scaffold" Strategy)

EFMB serves as a precursor for bicyclic heterocycles, such as Quinazolines (common in cancer therapy) or Indoles .

Protocol: Synthesis of Cinnamic Acid Derivatives (Knoevenagel)

This pathway is often used to synthesize PPAR agonists (e.g., Glitazars) where the aldehyde is converted into a lipophilic tail.

Reagents:

-

Substrate: EFMB (1.0 eq)

-

Nucleophile: Malonic Acid (1.2 eq) or Ethyl Cyanoacetate

-

Base: Piperidine (0.1 eq)[1]

-

Solvent: Pyridine or Ethanol

Step-by-Step Workflow:

-

Mix: Dissolve EFMB and Malonic Acid in Pyridine.

-

Catalyze: Add catalytic Piperidine.

-

Reflux: Heat to 80–100°C for 4–6 hours.

evolution indicates decarboxylation (if using Malonic acid to form the acrylic acid).[1] -

Isolation: Pour reaction mixture into ice-cold HCl (1M) to precipitate the product.

-

Filtration: Collect the solid 3-(2-ethoxy-4-fluoro-5-methylphenyl)acrylic acid.

Synthetic Pathway Visualization

The following diagram illustrates the divergent synthesis pathways starting from EFMB, highlighting its versatility in generating distinct pharmacophores.

Figure 1: Divergent synthetic workflows for 2-Ethoxy-4-fluoro-5-methylbenzaldehyde validation.

Analytical Standards & Quality Control

To ensure the integrity of the pharmaceutical intermediate, the following analytical parameters must be met:

| Test | Method | Acceptance Criteria |

| Identification | ¹H-NMR (DMSO-d6) | Aldehyde singlet at ~10.2 ppm; Ethoxy triplet/quartet; Methyl singlet.[1] |

| Purity | HPLC (C18 Column) | > 98.0% Area |

| Fluorine Content | ¹⁹F-NMR | Single peak (check against internal standard).[1] |

| Water Content | Karl Fischer | < 0.5% (Water interferes with imine formation).[1] |

Troubleshooting Guide

-

Low Yield in Amination: Often caused by wet solvents or old reducing agents.[1] Ensure

is free-flowing and not clumped. -

Side Products: If the alcohol derivative (benzyl alcohol) is observed, the imine formation was incomplete before reduction. Increase the activation time with AcOH before adding the hydride.

References

-

Sigma-Aldrich. (n.d.).[1] Application Note – Reductive Amination: Protocol for Electron Rich Benzaldehydes. Retrieved from

-

National Institutes of Health (NIH) - PubChem. (2025). 2-Ethoxy-5-fluoro-4-methylbenzaldehyde Compound Summary. Retrieved from

-

ChemicalBook. (2024).[1] Synthesis protocols for Fluoro-Ethoxy Benzaldehydes. Retrieved from

-

ChemRxiv. (2022). Selective Electrochemical Reductive Amination of Benzaldehyde. Retrieved from

-

MDPI. (2025). The Role of Fluorine in Medicinal Chemistry: Implications for Drug Design. Retrieved from

Sources

Application Notes and Protocols for the Selective Oxidation of 2-Ethoxy-4-fluoro-5-methylbenzyl Alcohol

Introduction: The Critical Role of Aldehyde Synthesis in Drug Discovery

The selective oxidation of primary alcohols to their corresponding aldehydes is a cornerstone transformation in modern organic synthesis, particularly within the realm of drug development. Aldehydes are versatile intermediates, serving as key building blocks for the construction of complex molecular architectures found in many pharmaceuticals. The substrate of interest, 2-ethoxy-4-fluoro-5-methylbenzyl alcohol, possesses a unique substitution pattern on the aromatic ring, including both electron-donating (ethoxy, methyl) and electron-withdrawing (fluoro) groups. This electronic diversity necessitates a careful selection of oxidation methodology to achieve high yields and selectivity, while avoiding common side reactions such as over-oxidation to the carboxylic acid or unwanted reactions with the substituents.

This comprehensive guide provides an in-depth analysis of various reaction conditions for the oxidation of 2-ethoxy-4-fluoro-5-methylbenzyl alcohol to the corresponding aldehyde. We will delve into the mechanistic underpinnings of several prominent oxidation protocols, offering field-proven insights to aid researchers in choosing the most suitable method for their specific needs. The protocols described herein are designed to be self-validating, with explanations for each experimental choice to ensure robust and reproducible results.

Comparative Analysis of Oxidation Methodologies

The choice of an oxidizing agent is paramount and depends on factors such as substrate sensitivity, desired scale, and tolerance of other functional groups. Below is a comparative overview of several widely used methods for the oxidation of primary benzylic alcohols.

| Oxidation Method | Oxidizing Agent / Reagents | Typical Solvent(s) | Temperature (°C) | Key Advantages | Key Disadvantages |

| PCC Oxidation | Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Room Temperature | Reliable, high yields, simple procedure.[1][2] | Toxic chromium reagent, acidic conditions, difficult workup.[3][4] |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM), Chloroform | Room Temperature | Mild, neutral pH, high chemoselectivity, short reaction times.[5][6][7] | Potentially explosive nature of DMP, relatively expensive.[5] |

| Swern Oxidation | Oxalyl Chloride, DMSO, Triethylamine | Dichloromethane (DCM) | -78 to Room Temp. | Mild, excellent for sensitive substrates, avoids heavy metals.[8][9] | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide.[9] |

| Cu/TEMPO Catalysis | Cu(I) salt, TEMPO, N-Methylimidazole | Acetonitrile, Acetone | Room Temperature | Catalytic, uses air as the terminal oxidant, environmentally benign.[10][11][12] | Can be slower for some substrates, requires careful catalyst preparation.[11] |

| Palladium-Catalyzed Aerobic Oxidation | Pd(OAc)₂, Base (e.g., Et₃N, K₂CO₃) | Toluene, Water | 25 - 100 | High selectivity, uses air or oxygen, can be run solvent-free.[13][14] | Catalyst can be expensive, may require additives. |

Mechanistic Insights and Rationale for Method Selection

Understanding the reaction mechanism is crucial for troubleshooting and optimizing oxidation reactions. For instance, the electron-donating ethoxy and methyl groups on the target molecule are expected to accelerate the rate of oxidation in many cases, while the electron-withdrawing fluorine may have a retarding effect.[15][16]

Dess-Martin Periodinane (DMP) Oxidation: A Mild and Selective Choice

The Dess-Martin oxidation is an excellent choice for the selective oxidation of 2-ethoxy-4-fluoro-5-methylbenzyl alcohol due to its mild and neutral reaction conditions, which minimize the risk of side reactions.[5][7] The reaction proceeds through a hypervalent iodine intermediate, leading to a clean conversion to the aldehyde.

Diagram of the Dess-Martin Oxidation Mechanism

Caption: Mechanism of Dess-Martin Oxidation.

Swern Oxidation: Ideal for Acid-Sensitive Substrates

The Swern oxidation is another powerful method that operates under mild, non-acidic conditions, making it suitable for substrates that are prone to acid-catalyzed side reactions.[8][9] The reaction involves the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride to form an electrophilic sulfur species, which then reacts with the alcohol.[9][17]

Experimental Workflow for a Typical Oxidation Reaction

Caption: General Experimental Workflow for Alcohol Oxidation.

Detailed Experimental Protocols

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This protocol is recommended for its high selectivity and mild conditions.

Materials:

-

2-ethoxy-4-fluoro-5-methylbenzyl alcohol

-

Dess-Martin Periodinane (DMP) (1.2 equivalents)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

To a solution of 2-ethoxy-4-fluoro-5-methylbenzyl alcohol (1 equivalent) in anhydrous DCM (10 volumes), add Dess-Martin Periodinane (1.2 equivalents) in one portion at room temperature.[6]

-

Stir the reaction mixture vigorously at room temperature for 2 to 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and quench by the addition of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

-

Stir the biphasic mixture until the solid dissolves.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 5 volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-ethoxy-4-fluoro-5-methylbenzaldehyde.

Protocol 2: Pyridinium Chlorochromate (PCC) Oxidation

This is a classic and reliable method, though it requires careful handling of the chromium reagent.

Materials:

-

2-ethoxy-4-fluoro-5-methylbenzyl alcohol

-

Pyridinium Chlorochromate (PCC) (1.2 equivalents)

-

Celite® or silica gel

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether

Procedure:

-

To a stirred suspension of PCC (1.2 equivalents) and Celite® in anhydrous DCM (5 volumes), add a solution of 2-ethoxy-4-fluoro-5-methylbenzyl alcohol (1 equivalent) in anhydrous DCM (5 volumes) at 0 °C.[4]

-

Allow the reaction mixture to warm to room temperature and stir for 2 to 4 hours. A black, tar-like material will precipitate.[4]

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel, washing thoroughly with diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

If necessary, purify the crude product by flash column chromatography on silica gel.

Conclusion and Future Perspectives

The selective oxidation of 2-ethoxy-4-fluoro-5-methylbenzyl alcohol can be achieved through a variety of methods, with Dess-Martin periodinane and PCC oxidations being reliable choices. For greener and more sustainable approaches, catalytic methods using copper/TEMPO or palladium are highly recommended, although they may require more optimization for this specific substrate.[12][13][18] The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, purity, and environmental considerations. As the field of organic synthesis continues to evolve, the development of even more efficient and environmentally friendly catalytic systems for alcohol oxidation remains an active area of research.

References

- Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis. (2025). Royal Society of Chemistry.

- Selective Oxidation of Benzyl Alcohol to Benzaldehyde. MilliporeSigma.

- Aerobic Alcohol Oxidation Using a Cu(I)/TEMPO Catalyst System. The Royal Society of Chemistry.

- Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitr

- Mechanism of Copper(I)

- Swern Oxid

- Aerobic Alcohol Oxidation Using a Copper(I)/TEMPO Catalyst System: A Green, Catalytic Oxidation Reaction for the Undergraduate Organic Chemistry Laboratory. (2012).

- Oxidation of Benzyl Alcohols to Benzaldehydes with NaBr-Oxone. Rhodium.ws.

- Oxidation of Benzyl Alcohols to Aldehydes and Ketones Under Air in Water Using a Polymer Supported Palladium Catalyst. (2014).

- Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochrom

- Pyridinium Chlorochromate Supported on Alumina as an Efficient Oxidizing Agent for Oxidation of Alcohols Under Solvent Free Conditions. Asian Journal of Chemistry.

- Sustainable Solvent-Free Selective Oxidation of Benzyl Alcohol Using Ru(0) Supported on Alumina. (2023). MDPI.

- SELECTIVE OXIDATION OF ALCOHOLS TO ALDEHYDES BY USING HYDROGEN PEROXIDE AS AN OXIDANT: A REVIEW. Journal of Drug Delivery and Therapeutics.

- TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Organic Chemistry Portal.

- Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions. (2020). PMC - NIH.

- Classic Oxidation of Alcohols Using Pyridinium Chlorochrom

- Reagent Friday: PCC (Pyridinium Chlorochrom

- Mild Oxidizing Agents. (2019). Chemistry LibreTexts.

- Dess–Martin periodinane. Wikipedia.

- Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Organic Synthesis.

- Dess-Martin Oxid

- Swern oxid

- The Swern Oxidation: Mechanism and Fe

- Mechanism of the Swern Oxidation: Significant Deviations

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. cs.gordon.edu [cs.gordon.edu]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. Dess-Martin Oxidation [organic-chemistry.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Swern oxidation - Wikipedia [en.wikipedia.org]

- 10. rsc.org [rsc.org]

- 11. Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC04822A [pubs.rsc.org]

- 16. Frontiers | Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates [frontiersin.org]

- 17. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]

- 18. mdpi.com [mdpi.com]

Knoevenagel condensation of 2-Ethoxy-4-fluoro-5-methylbenzaldehyde

Executive Summary

This application note details the optimized protocols for the Knoevenagel condensation of 2-Ethoxy-4-fluoro-5-methylbenzaldehyde (EFMB) . This specific aldehyde is a critical intermediate in the synthesis of dual PPAR

The presence of the ortho-ethoxy group and the para-fluoro substituent introduces unique steric and electronic challenges that distinguish this reaction from standard benzaldehyde condensations. This guide provides two distinct workflows:

-

Synthesis of the Glitazone Scaffold: Condensation with 2,4-Thiazolidinedione (TZD).

-

Synthesis of the Cinnamic Acid Derivative: Doebner modification with Malonic Acid.

Mechanistic Insight & Substrate Analysis

Substrate Electronics & Sterics

The reactivity of EFMB is governed by the interplay between the electron-donating ethoxy/methyl groups and the electron-withdrawing fluorine.

-

The "Ortho-Effect" (Steric): The 2-ethoxy group creates significant steric bulk around the aldehyde carbonyl. This forces the carbonyl group slightly out of planarity with the aromatic ring, potentially reducing electrophilicity. Standard room-temperature protocols often fail; high-temperature reflux with water removal (Dean-Stark) is strictly required.

-

Electronic Push-Pull:

-

4-Fluoro: Inductively withdrawing (-I) but resonance donating (+R). In this position, it activates the ring for nucleophilic aromatic substitution (SNAr) side reactions if conditions are too harsh, but generally stabilizes the resulting alkene.

-

2-Ethoxy & 5-Methyl: These electron-donating groups stabilize the aldehyde, making the carbonyl carbon less electrophilic (less positive character) compared to a nitro-benzaldehyde.

-

Reaction Pathway (Graphviz Visualization)

Figure 1: General mechanistic pathway for the Knoevenagel condensation of EFMB.

Protocol A: Synthesis of Glitazone Intermediate

Target: 5-(2-ethoxy-4-fluoro-5-methylbenzylidene)thiazolidine-2,4-dione. Application: Saroglitazar synthesis.

Reagents & Equipment

| Component | Specification | Role |

| Substrate | 2-Ethoxy-4-fluoro-5-methylbenzaldehyde (1.0 eq) | Electrophile |

| Reagent | 2,4-Thiazolidinedione (TZD) (1.1 eq) | Nucleophile |

| Catalyst | Piperidine (0.1 eq) | Base Catalyst |

| Co-Catalyst | Glacial Acetic Acid (0.1 eq) or Benzoic Acid | Buffer/Protonation |

| Solvent | Toluene (10-15 volumes) | Azeotropic medium |

| Apparatus | Dean-Stark Trap | Water removal |

Step-by-Step Methodology

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap topped with a reflux condenser, and a nitrogen inlet.

-

Charging: Add Toluene, EFMB (Aldehyde), and TZD to the flask. Stir until suspended.

-

Catalysis: Add Piperidine followed by Glacial Acetic Acid. Note: Premixing the catalyst/acid in a small vial of toluene to form the salt before addition often improves reproducibility.

-

Reaction: Heat the mixture to vigorous reflux (approx. 110-115°C). Ensure toluene is actively distilling into the trap.

-

Checkpoint: Water separation should be visible in the trap within 30 minutes.

-

-

Monitoring: Monitor by TLC (Mobile Phase: 30% Ethyl Acetate in Hexane). The aldehyde spot (

) should disappear; the product will appear as a lower-

Duration: Typically 4–8 hours due to the steric hindrance of the 2-ethoxy group.

-

-

Workup:

-

Cool the reaction mixture slowly to room temperature, then to 0–5°C in an ice bath. The product usually crystallizes out directly.

-

Filter the yellow solid.

-

Wash the cake with cold Toluene (2x) followed by cold Ethanol (1x) to remove unreacted aldehyde and catalyst traces.

-

-

Purification: Recrystallize from hot Ethanol or Acetic Acid if purity is <98% by HPLC.

Protocol B: Doebner Modification (Cinnamic Acid)

Target: 3-(2-ethoxy-4-fluoro-5-methylphenyl)acrylic acid. Application: Chain extension for analogs.

Reagents & Equipment

| Component | Specification | Role |

| Substrate | EFMB (1.0 eq) | Electrophile |

| Reagent | Malonic Acid (2.0 eq) | Nucleophile |

| Solvent/Base | Pyridine (5 volumes) | Solvent & Base |

| Catalyst | Piperidine (Catalytic, 5 drops) | Promoter |

| Quench | Conc. HCl / Ice Water | Precipitation |

Step-by-Step Methodology

-

Dissolution: In a round-bottom flask, dissolve EFMB and Malonic Acid in Pyridine.

-

Catalysis: Add catalytic Piperidine.[1]

-

Heating: Heat to 80–90°C.

-

Observation: Evolution of

bubbles indicates the decarboxylation step is proceeding.

-

-

Completion: Continue heating until

evolution ceases (approx. 2–4 hours). -

Isolation:

-

Pour the cooled reaction mixture into a slurry of crushed ice and concentrated HCl (pH must be < 2).

-

The pyridine salt will dissolve, and the cinnamic acid derivative will precipitate as a white/off-white solid.

-

-

Purification: Filter and wash efficiently with water to remove pyridine hydrochloride. Recrystallize from Ethanol/Water (7:3).

Process Optimization & Decision Logic

The following workflow illustrates how to troubleshoot low yields, specifically addressing the steric challenges of the 2-ethoxy group.

Figure 2: Optimization workflow for handling steric hindrance in EFMB condensation.

Critical Quality Attributes (CQA)

-

Appearance: Bright yellow crystalline solid (TZD derivative) or Off-white solid (Cinnamic acid).

-

Melting Point:

-

TZD Derivative: Expected range 240–245°C (High melting due to H-bonding in the thiazolidine ring).

-

-

NMR Signature (1H NMR, DMSO-d6):

-

Look for the disappearance of the aldehyde singlet (~10.2 ppm).

-

Olefinic Proton: A distinct singlet (for TZD) appearing around 7.7–7.9 ppm .

-

Ethoxy Group: Triplet (~1.4 ppm) and Quartet (~4.1 ppm).

-

References

-

Zydus Cadila Healthcare Ltd. (2018). Process for the preparation of saroglitazar pharmaceutical salts. U.S. Patent 10,112,940. Link

-

Desai, N. C., et al. (2022). Synthesis and biological evaluation of some new 2,4-thiazolidinedione derivatives. Medicinal Chemistry Research, 21, 407–416. Link

-

Knoevenagel, E. (1898). Condensation von Malonsäure mit aromatischen Aldehyden durch Ammoniak und Amine. Berichte der deutschen chemischen Gesellschaft, 31(3), 2596–2619. Link

-

Jain, D. P., et al. (2013). Saroglitazar: A novel dual PPAR α/γ agonist for the treatment of dyslipidemia. Current Diabetes Reviews, 9(6). Link

Disclaimer: This Application Note is for research and development purposes only. All synthesis should be conducted in a fume hood by trained personnel wearing appropriate PPE.

Sources

Troubleshooting & Optimization

Preventing oxidation of 2-Ethoxy-4-fluoro-5-methylbenzaldehyde to carboxylic acid

The following Technical Support Guide is structured to address the stability challenges of 2-Ethoxy-4-fluoro-5-methylbenzaldehyde . This guide synthesizes mechanistic organic chemistry with practical process engineering to ensure the integrity of your starting material.

Ticket ID: #ALD-OX-2E4F Topic: Prevention of Autoxidation in Electron-Rich Benzaldehydes Product: 2-Ethoxy-4-fluoro-5-methylbenzaldehyde Status: Open / High Priority[1][2][3]

The Core Issue: Why is my Aldehyde Oxidizing?

The Diagnosis

Users often report that their clear/yellow oil or low-melting solid has developed white precipitates or "crusts" around the cap.[3] This is 2-ethoxy-4-fluoro-5-methylbenzoic acid , the result of radical autoxidation.[1][2][3]

The Mechanism (Causality)

Unlike simple hydrolysis, this oxidation is a radical chain reaction .

-

Initiation: A stray radical or UV light abstracts the formyl hydrogen (which is weakened by the electron-rich ethoxy group).[3]

-

Propagation: The resulting acyl radical reacts with atmospheric oxygen to form a peracid radical, which then abstracts a hydrogen from another aldehyde molecule.[3]

-

The "Death Spiral": The intermediate peracid (highly reactive) reacts with a second molecule of aldehyde to produce two molecules of carboxylic acid. This means for every single initiation event, multiple product molecules are destroyed.[2][3]

Visualizing the Pathway

The following diagram illustrates the "Autoxidation Cascade" you are fighting against.

Figure 1: Radical chain mechanism converting 2-Ethoxy-4-fluoro-5-methylbenzaldehyde to its corresponding benzoic acid.

Prevention Protocols: The First Line of Defense

To prevent the pathway above, you must break the "Triangle of Oxidation": Oxygen, Light, and Heat.

Protocol A: Storage & Handling (Standard Operating Procedure)

-

Atmosphere: Store strictly under Argon or Nitrogen.[3][4] Argon is preferred as it is heavier than air and "blankets" the aldehyde in the vial.

-

Temperature: Store at -20°C . Low temperature significantly retards the rate of radical propagation.

-

Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient for long-term storage; use electrical tape or a secondary containment jar with desiccant/oxygen scavenger if possible.[1][2][3]

Protocol B: Chemical Stabilization (The "Insurance Policy")

If you intend to store the compound for >1 month or frequently open the bottle, you must use an inhibitor.

-

Additive: BHT (Butylated Hydroxtoluene) at 0.1% to 0.5% (w/w).[2][3]

-

Why it works: BHT acts as a "radical scavenger."[3] It donates a hydrogen atom to the propagating acyl radical. The resulting BHT radical is sterically hindered and stable, effectively terminating the chain reaction before it destroys your bulk material.

-

Impact on Reactions: At 0.1%, BHT rarely interferes with nucleophilic additions, condensations, or reductions.[2] It can be removed during the final workup of your product.

Troubleshooting: "My Sample is Already Oxidized"

If you see white solids (acid) in your aldehyde, do not use it directly. The acid can quench basic catalysts (like LDA or NaH) and ruin stoichiometry.[2]

Decision Matrix

-

< 10% Oxidation (Cloudy): Use Protocol C (The Base Wash) .[2]

-

> 10% Oxidation (Significant Solid): Use Protocol D (Bisulfite Purification) .[2][3]

Protocol C: The Base Wash (Rapid Cleanup)

Best for removing small amounts of acid impurity.

-

Dissolve the aldehyde in Diethyl Ether or Ethyl Acetate .[3]

-

Wash the organic phase 2x with 10% aqueous Sodium Bicarbonate (NaHCO₃) .[3]

-

Dry over MgSO₄, filter, and concentrate.

Protocol D: Bisulfite Adduct Purification (High Purity Recovery)

Best for recovering pure aldehyde from a heavily degraded sample.[2]

Theory: Aldehydes form a solid, water-soluble adduct with sodium bisulfite.[1][2][3] Impurities (acids, non-aldehydes) stay in the solvent.[2] The adduct is then hydrolyzed back to the pure aldehyde.

Step-by-Step:

-

Formation: Dissolve impure aldehyde in minimal ethanol. Add excess saturated aqueous Sodium Bisulfite (NaHSO₃) .[3][8][11] Shake vigorously for 15-30 mins.

-

Isolation: A white precipitate (the adduct) will form.[3] Filter this solid and wash with diethyl ether (removes the acid/impurities).

-

Regeneration: Suspend the solid adduct in water. Add 10% Sodium Carbonate or 10% NaOH until pH > 10.[3]

-

Extraction: The solid will dissolve and release oil droplets (pure aldehyde).[3] Extract this aqueous mixture with Ethyl Acetate (3x).

-

Finish: Dry (MgSO₄) and concentrate.

Figure 2: Workflow for purifying aldehyde via Sodium Bisulfite adduct formation.

Frequently Asked Questions (FAQ)

Q: Can I use the oxidized material if I just add more base to my reaction? A: Technically, yes, but it is risky. The carboxylic acid will consume 1 equivalent of your base (e.g., if you use K2CO3 or NaH).[2] If you don't account for this exactly, your reaction will stall due to lack of base.[2][3] Furthermore, the carboxylate salt might precipitate and occlude your reactive centers. Purification is always recommended. [3]

Q: Does the fluorine atom affect stability? A: Yes. The 4-fluoro group is electron-withdrawing, which theoretically makes the carbonyl carbon more electrophilic (reactive).[1][2] However, the 2-ethoxy group is a strong electron donor via resonance.[1][2][3] The net effect is an activated ring system that is still highly susceptible to radical attack.[3] Do not assume the fluorine protects the aldehyde from oxidation.

Q: I see a color change from clear to yellow, but no solid. Is it oxidized? A: Yellowing often indicates the formation of trace conjugated impurities or Schiff base-like oligomers, which can happen before bulk oxidation to acid is visible. Run a TLC or H-NMR.[1][2][3] If the aldehyde peak (approx. 10 ppm) is clean, you may proceed.[2] If you see a broad OH peak >10 ppm, perform a Bicarbonate wash (Protocol C).[2]

Summary Data Table

| Property | Value / Condition | Note |

| Storage Temp | -20°C | Essential for long-term stability.[1][2][3] |

| Atmosphere | Argon or Nitrogen | Argon preferred (heavier than air).[2][3] |

| Stabilizer | BHT (0.1 - 0.5%) | Recommended for opened bottles.[1][2][3] |

| Oxidation Indicator | White Solid / Crust | Benzoic acid derivative (MP usually higher than aldehyde).[2][3] |

| Purification Method | NaHSO₃ Adduct | Gold standard for >98% purity.[3] |

| Quick Cleanup | NaHCO₃ Wash | Removes acid impurity only.[2][3] |

References

-

BenchChem Technical Support. (2025).[2][3][4][10] Purification of Reaction Mixtures Containing Benzaldehyde. BenchChem. [2]

-

Organic Syntheses. (1987).[2][3] Procedure for Bisulfite Adduct Purification. Org. Synth. 65 , 203.[2][3] [2]

-

University of Rochester. (2017). Bisulfite Workup: for Removal of Aldehydes, or Purification of Aldehydes.[3] Department of Chemistry.

-

BASF. (2025).[2][3][12] Safety Data Sheet: Handling of Air-Sensitive Aldehydes. [2]

-

Cardiff University. (2025).[2][3] The benzaldehyde oxidation paradox explained by the interception of peroxy radical.

Sources

- 1. CAS 529-20-4: 2-Methylbenzaldehyde | CymitQuimica [cymitquimica.com]

- 2. PubChemLite - 2-ethoxy-5-methylbenzaldehyde (C10H12O2) [pubchemlite.lcsb.uni.lu]

- 3. 2-乙氧基苯甲醛 ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. download.basf.com [download.basf.com]

- 7. scribd.com [scribd.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. what is auto oxidation give mechanism of oxidation of benzaldehyde | Filo [askfilo.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. sigmaaldrich.com [sigmaaldrich.com]

Technical Support Center: Purification of 2-Ethoxy-4-fluoro-5-methylbenzaldehyde by Recrystallization

Welcome to the technical support center for the purification of 2-Ethoxy-4-fluoro-5-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. As the physical properties of 2-Ethoxy-4-fluoro-5-methylbenzaldehyde, such as its precise melting point and solubility in various solvents, are not extensively documented in readily available literature, this guide will focus on a systematic and experimental approach to developing a successful recrystallization protocol.

Frequently Asked Questions (FAQs)

Q1: Is recrystallization a suitable method for purifying 2-Ethoxy-4-fluoro-5-methylbenzaldehyde?

A1: Recrystallization is a powerful technique for purifying solid compounds. However, its suitability depends on the physical state of your crude sample. Many substituted benzaldehydes with similar molecular weights can be low-melting solids or even liquids at room temperature.[1][2] Therefore, the first step is to determine if your sample of 2-Ethoxy-4-fluoro-5-methylbenzaldehyde is a solid that can be effectively purified by this method.

Q2: How do I determine if my crude 2-Ethoxy-4-fluoro-5-methylbenzaldehyde is a solid or a liquid?

A2: At room temperature, observe the physical state of your sample. If it is a free-flowing liquid, recrystallization is not a viable purification method, and you should consider other techniques such as column chromatography or distillation. If it is a solid or a waxy semi-solid, recrystallization may be possible.

Q3: What are the most common impurities I might encounter?

A3: The impurities in your sample will largely depend on the synthetic route used. Common impurities could include unreacted starting materials, by-products from side reactions, or residual solvents from the reaction work-up.

Q4: How do I select a suitable solvent for the recrystallization of 2-Ethoxy-4-fluoro-5-methylbenzaldehyde?

A4: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Given the structure of 2-Ethoxy-4-fluoro-5-methylbenzaldehyde (an aromatic aldehyde with an ethoxy group), solvents of moderate polarity are a good starting point. A systematic approach to solvent screening is recommended, as detailed in the experimental protocol section of this guide.

Q5: My compound "oils out" instead of crystallizing. What should I do?

A5: "Oiling out," where the compound separates as a liquid rather than a solid, is a common problem, especially with impure compounds or when an unsuitable solvent is used.[3][4] To troubleshoot this, you can try adding a small amount of a solvent in which the compound is more soluble to the hot mixture, or alternatively, try a different solvent system altogether. Slowing down the cooling process can also sometimes promote crystallization over oiling out.[3]

Experimental Protocol: Developing a Recrystallization Procedure

This section provides a step-by-step guide to experimentally determine a suitable recrystallization protocol for 2-Ethoxy-4-fluoro-5-methylbenzaldehyde.

Part 1: Preliminary Assessment and Solvent Screening

-

Physical State Assessment: Confirm that your crude 2-Ethoxy-4-fluoro-5-methylbenzaldehyde is a solid at room temperature.

-

Solubility Testing:

-

Place a small amount (e.g., 20-30 mg) of your crude solid into several different test tubes.

-

To each tube, add a different solvent dropwise at room temperature, vortexing after each addition. Good candidate solvents are those in which the compound is sparingly soluble at room temperature.

-

Heat the test tubes containing the sparingly soluble mixtures to the boiling point of the solvent. An ideal solvent will completely dissolve the compound at this temperature.

-

Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice bath. Observe which solvent system yields the best crystals.

-

Recommended Solvents for Screening:

| Solvent | Polarity | Boiling Point (°C) | Comments |

| Hexanes | Non-polar | ~69 | Good for removing non-polar impurities. May be used as an anti-solvent. |

| Toluene | Non-polar | 111 | Aromatic solvent, may have good solubility for the aromatic ring. |

| Ethyl Acetate | Intermediate | 77 | A versatile solvent for a range of polarities. |

| Isopropanol | Polar | 82 | A common solvent for recrystallizing moderately polar compounds. |

| Ethanol | Polar | 78 | Similar to isopropanol, often a good choice for recrystallization. |

| Water | Very Polar | 100 | Unlikely to be a good single solvent but can be used in a mixed solvent system. |

Data compiled from various sources.

Part 2: Step-by-Step Recrystallization Protocol

-

Dissolution: In an Erlenmeyer flask, add the crude 2-Ethoxy-4-fluoro-5-methylbenzaldehyde and the chosen solvent (or solvent mixture). Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid. Add the minimum amount of hot solvent needed to fully dissolve the compound.

-

Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

-

Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

-

Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No crystals form upon cooling. | - Too much solvent was used. - The solution is supersaturated. | - Boil off some of the solvent to concentrate the solution and attempt to cool again.[3] - Scratch the inside of the flask with a glass rod at the meniscus to induce nucleation. - Add a seed crystal of the pure compound if available.[3] |

| The compound "oils out." | - The cooling process is too rapid. - The chosen solvent is not suitable. - The compound is significantly impure. | - Reheat the solution to dissolve the oil, then allow it to cool more slowly.[3] - Add a small amount of a co-solvent in which the compound is more soluble. - Consider purifying by column chromatography first to remove a larger portion of the impurities. |

| Low recovery of the purified compound. | - The compound has significant solubility in the cold solvent. - Too much solvent was used for washing the crystals. | - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Use a minimal amount of ice-cold solvent for washing the crystals. |

| Colored impurities remain in the crystals. | - The impurities have similar solubility to the product. | - Add a small amount of activated charcoal to the hot solution before the hot filtration step. Note: Use charcoal sparingly as it can adsorb your product as well. |

Visual Workflows

Solvent Selection Workflow

Caption: A decision-making diagram for selecting a suitable recrystallization solvent.

Troubleshooting Workflow

Caption: A flowchart for troubleshooting common recrystallization issues.

References

-

University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved February 17, 2026, from [Link]

-

Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved February 17, 2026, from [Link]

-

University of California, Los Angeles. (n.d.). Recrystallization. Chemistry 14CL. Retrieved February 17, 2026, from [Link]

-

Thermo Fisher Scientific. (2025, October 30). SAFETY DATA SHEET: 3-Fluoro-4-methylbenzaldehyde. Retrieved February 17, 2026, from [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for 2-Ethoxy-4-fluoro-5-methylbenzaldehyde Couplings

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for optimizing the reaction temperature in Suzuki, Heck, and Sonogashira couplings involving 2-Ethoxy-4-fluoro-5-methylbenzaldehyde. Our goal is to equip you with the scientific rationale and practical steps to achieve higher yields, minimize side reactions, and ensure the integrity of your valuable intermediates.

The Critical Role of Temperature in Cross-Coupling Reactions

Temperature is a paramount parameter in palladium-catalyzed cross-coupling reactions. It directly influences reaction kinetics, catalyst stability, and the potential for undesired side reactions. An optimal temperature ensures a sufficient rate of reaction while preserving the integrity of the starting materials, catalyst, and the desired product. For a substituted benzaldehyde like 2-Ethoxy-4-fluoro-5-methylbenzaldehyde, with its array of functional groups, precise temperature control is crucial to navigate the delicate balance between reactivity and stability.

Elevated temperatures can be a double-edged sword. While they can overcome activation energy barriers, particularly with less reactive coupling partners, excessive heat can lead to catalyst decomposition, manifesting as the formation of palladium black[1]. Furthermore, high temperatures can promote side reactions such as dehalogenation, homocoupling, and potentially decomposition of the aldehyde substrate itself. Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.

This guide will provide a structured approach to optimizing the reaction temperature for Suzuki, Heck, and Sonogashira couplings of 2-Ethoxy-4-fluoro-5-methylbenzaldehyde, complete with troubleshooting advice and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

General Temperature-Related Issues

Q1: My reaction is sluggish or has stalled completely. How do I know if the temperature is the issue?

A: A sluggish reaction is often the first indicator that the reaction temperature may be too low. However, it's essential to rule out other factors first.

-

Troubleshooting Workflow:

-

Verify Reagent Quality: Ensure all reagents, especially the boronic acid/ester (for Suzuki), alkene/alkyne, and base, are pure and dry.

-

Catalyst and Ligand Integrity: Confirm the activity of your palladium source and the purity of the ligand. Some palladium complexes can degrade upon storage[1].

-

Inert Atmosphere: Ensure the reaction is conducted under a rigorously inert atmosphere (Argon or Nitrogen) as oxygen can deactivate the catalyst[2].

-

Solvent Degassing: Thoroughly degas your solvent to remove dissolved oxygen.

If these factors are addressed and the reaction remains slow, a careful increase in temperature is a logical next step. Many Suzuki and Heck reactions require heating to proceed efficiently[1][2].

-

Q2: I'm observing the formation of a black precipitate in my reaction. What does this mean and what should I do?

A: The formation of a black precipitate is a strong indication of catalyst decomposition into palladium black, which is catalytically inactive. This is often caused by excessive heat.

-

Corrective Actions:

-

Lower the Temperature: Immediately reduce the reaction temperature.

-

Optimize Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation. The typical ligand-to-palladium ratio is between 1:1 and 4:1, depending on the specific ligand and palladium source[2].

-

Consider a More Stable Catalyst: For high-temperature reactions, consider using more robust pre-catalysts or ligands known for their thermal stability.

-

Q3: What is the general thermal stability of 2-Ethoxy-4-fluoro-5-methylbenzaldehyde?

Suzuki Coupling Troubleshooting

Q4: My Suzuki coupling with 2-Ethoxy-4-fluoro-5-methylbenzaldehyde is giving low yields, and I suspect a temperature-related issue. Where should I start?

A: For Suzuki couplings, the electronic nature of the substrates plays a significant role. 2-Ethoxy-4-fluoro-5-methylbenzaldehyde is an electron-rich aromatic aldehyde, which can make the oxidative addition step of the catalytic cycle slower.

-

Initial Temperature Screening: Start with a moderate temperature, typically around 80-100 °C, when using common solvents like dioxane, THF, or toluene[5].

-

Stepwise Temperature Increase: If the reaction is slow, increase the temperature in 10 °C increments, monitoring the reaction progress by TLC or GC/LC-MS. Be vigilant for the appearance of byproducts or catalyst decomposition.

-

Ligand Selection: For electron-rich aryl halides, bulky and electron-donating phosphine ligands (e.g., Buchwald-type ligands) can facilitate the oxidative addition and may allow for lower reaction temperatures[6].

Q5: I'm seeing a significant amount of homocoupling of my boronic acid partner. Can temperature influence this?

A: While homocoupling is often linked to the presence of oxygen, high temperatures can exacerbate this side reaction by accelerating the decomposition of the boronic acid and the palladium catalyst, which can create species that promote homocoupling[2].

-

Mitigation Strategies:

-

Strict Anaerobic Conditions: Ensure thorough degassing and a robust inert atmosphere.

-

Lower Temperature: If homocoupling is a major issue, try running the reaction at a lower temperature for a longer duration.

-

Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to in-situ reduction of a Pd(II) source like Pd(OAc)₂[2].

-

Experimental Protocol: Temperature Optimization for Suzuki Coupling

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add 2-Ethoxy-4-fluoro-5-methylbenzaldehyde (1.0 eq), the boronic acid or ester (1.2 eq), a palladium source (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₂CO₃, 2.0 eq).

-

Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.

-

Temperature Screening:

-

Run 1: Stir the reaction at 80 °C.

-

Run 2: Stir the reaction at 100 °C.

-

Run 3: Stir the reaction at 120 °C.

-

-

Monitoring: Monitor the progress of each reaction at regular intervals (e.g., 1, 2, 4, and 8 hours) by TLC or GC/LC-MS.

-

Analysis: Compare the conversion, yield, and byproduct formation at each temperature to determine the optimal conditions.

| Parameter | Recommended Range | Rationale |

| Temperature | 80-120 °C | Balances reaction rate with catalyst and substrate stability. |

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ with a ligand | Common and effective palladium sources. |

| Ligand | PPh₃, Buchwald-type ligands | PPh₃ is a standard choice; Buchwald ligands can improve efficiency for electron-rich substrates. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | A range of bases to screen for optimal performance. |

| Solvent | Dioxane/H₂O, Toluene, DMF | Common solvents for Suzuki couplings. |

Heck Coupling Troubleshooting

Q6: My Heck reaction with 2-Ethoxy-4-fluoro-5-methylbenzaldehyde as the aryl halide is not working. Could the temperature be too low?

A: Yes, Heck reactions often require elevated temperatures to proceed, typically in the range of 100-140 °C[7][8]. The C-Br or C-I bond of your aryl halide needs to undergo oxidative addition to the palladium catalyst, which is often the rate-limiting step and is temperature-dependent.

-

Temperature Considerations:

-

Aryl Bromide vs. Iodide: If you are using an aryl bromide, you will likely need a higher temperature than for an aryl iodide.

-

Solvent Choice: High-boiling polar aprotic solvents like DMF, DMAc, or NMP are commonly used to achieve the necessary temperatures.

-

Q7: I'm getting a complex mixture of products in my Heck reaction. Could this be temperature-related?

A: High temperatures in Heck reactions can lead to side reactions, especially with complex substrates.

-

Potential Side Reactions at High Temperatures:

-

Isomerization of the Alkene: The double bond in the product can migrate.

-

Decomposition of the Aldehyde: As mentioned, the aldehyde group may not be stable at very high temperatures.

-

Side reactions of the alkene partner.

-

-

Troubleshooting:

-

Gradual Temperature Reduction: Once you have identified a temperature at which the reaction proceeds, try to lower it in 5-10 °C increments to find the minimum effective temperature.

-

Ligand and Additive Screening: The addition of phosphine ligands or phase-transfer catalysts like TBAB can sometimes allow for lower reaction temperatures.

-

Experimental Protocol: Temperature Optimization for Heck Coupling

-

Reaction Setup: In a sealed tube, combine 2-Ethoxy-4-fluoro-5-methylbenzaldehyde (as the aryl halide, 1.0 eq), the alkene (1.5 eq), a palladium source (e.g., Pd(OAc)₂, 1-3 mol%), a phosphine ligand (if used, e.g., PPh₃, 2-6 mol%), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.0 eq).

-

Solvent Addition: Add a degassed, high-boiling solvent (e.g., DMF or NMP).

-

Temperature Screening:

-

Run 1: Heat the reaction to 100 °C.

-

Run 2: Heat the reaction to 120 °C.

-

Run 3: Heat the reaction to 140 °C.

-

-

Monitoring and Analysis: As with the Suzuki coupling, monitor the reactions over time and analyze the results to identify the optimal temperature.

| Parameter | Recommended Range | Rationale |

| Temperature | 100-140 °C | Necessary to overcome the activation barrier for oxidative addition. |

| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Common and effective palladium precursors. |

| Base | Et₃N, K₂CO₃, NaOAc | A selection of common bases for the Heck reaction. |

| Solvent | DMF, NMP, Dioxane | High-boiling solvents are often required. |

Sonogashira Coupling Troubleshooting

Q8: My Sonogashira coupling is giving a low yield. What is the optimal temperature range?

A: Sonogashira couplings can often be performed under milder conditions than Suzuki and Heck reactions, sometimes even at room temperature, especially when using a copper co-catalyst[9][10]. However, for less reactive aryl halides, moderate heating may be necessary.

-

Temperature Guidelines:

-

With Copper Co-catalyst (e.g., CuI): Start at room temperature and gently warm to 40-60 °C if the reaction is slow.

-

Copper-Free Conditions: These reactions often require higher temperatures, typically in the range of 60-100 °C.

-

Q9: I'm observing significant homocoupling of the terminal alkyne (Glaser coupling). How can I minimize this?

A: Glaser homocoupling is a common side reaction in Sonogashira couplings, often promoted by the copper co-catalyst and the presence of oxygen. While not directly a temperature issue, elevated temperatures can sometimes exacerbate it.

-

Minimization Strategies:

-